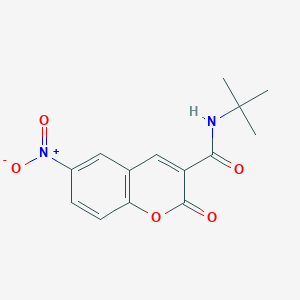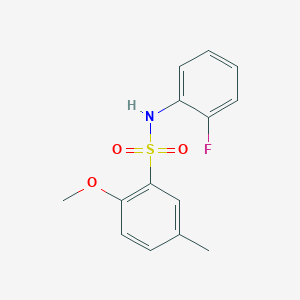![molecular formula C17H17N3O3S B5867750 N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)
N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as "CMPD101," is a small molecule compound that has gained interest in the scientific community due to its potential therapeutic applications. CMPD101 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling pathways. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making CMPD101 a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a negative regulator of insulin signaling pathways, and its inhibition by CMPD101 leads to increased insulin sensitivity and glucose uptake in target tissues. Specifically, N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide dephosphorylates the insulin receptor and downstream signaling molecules, thereby impairing insulin signaling. By inhibiting N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, CMPD101 enhances insulin signaling and improves glucose homeostasis.
Biochemical and Physiological Effects:
CMPD101 has been shown to improve glucose tolerance, insulin sensitivity, and hepatic steatosis in animal models of obesity and insulin resistance. In vitro studies have also demonstrated that CMPD101 enhances glucose uptake in adipocytes and skeletal muscle cells. These effects are likely due to the inhibition of N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and subsequent enhancement of insulin signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMPD101 in lab experiments is its selectivity for N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibition, which allows for the specific study of insulin signaling pathways. However, one limitation is the potential for off-target effects, as CMPD101 may also inhibit other phosphatases. Additionally, the synthesis of CMPD101 is complex and may be challenging for some labs to replicate.
Direcciones Futuras
Future research on CMPD101 could focus on its potential therapeutic applications for type 2 diabetes and other metabolic disorders. Further studies could also investigate the potential for combination therapy with other insulin-sensitizing agents. Additionally, the development of more potent and selective N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibitors could improve the efficacy of these compounds for therapeutic use.
Métodos De Síntesis
The synthesis of CMPD101 involves several steps, starting with the reaction of 4-cyanobenzenamine with N-methylglycine methyl ester to yield N-methyl-N-(4-cyanophenyl)glycine methyl ester. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form N-methyl-N-(4-cyanophenyl)-N-(4-methylphenylsulfonyl)glycine methyl ester. Finally, the methyl ester is hydrolyzed to yield CMPD101.
Aplicaciones Científicas De Investigación
CMPD101 has been extensively studied in preclinical models for its potential therapeutic applications. In vitro studies have shown that CMPD101 selectively inhibits N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide activity, leading to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models of obesity and insulin resistance have demonstrated that CMPD101 treatment improves glucose tolerance, insulin sensitivity, and hepatic steatosis.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-13-3-9-16(10-4-13)24(22,23)20(2)12-17(21)19-15-7-5-14(11-18)6-8-15/h3-10H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLFZKJIENRCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5867674.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5867690.png)

![3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)

![2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)

![3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5867760.png)

